3-Amino-2-(3,5-dimethylphenylamino)benzoic acid

Overview

Description

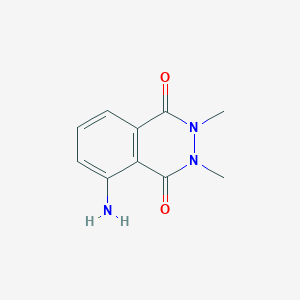

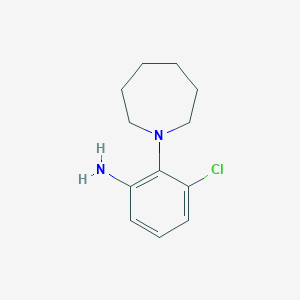

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is a chemical compound with the molecular formula C15H16N2O2 . It contains a total of 36 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, and 12 aromatic bonds . The molecule also includes 2 six-membered rings, 1 carboxylic acid (aromatic), 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecular structure of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid can be represented by the SMILES stringCc2cc(C)cc(Nc1c(N)cccc1C(O)=O)c2 . This string can be imported by most molecule editors for conversion back into two-dimensional drawings or three-dimensional models of the compound . Physical And Chemical Properties Analysis

The boiling point of 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid is predicted to be 429.0±45.0 °C, and its density is predicted to be 1.263±0.06 g/cm3 .Scientific Research Applications

Organic Synthesis Intermediates

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid: serves as an intermediate in the synthesis of various organic compounds. Its structure, containing both amine and carboxylic acid functional groups, makes it a versatile precursor for the formation of amides, esters, and other derivatives. These derivatives can be further utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Antimicrobial Agents

The compound’s structural similarity to known antimicrobial agents suggests potential applications in developing new antibiotics. By modifying the existing structure, researchers can enhance the antimicrobial activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa .

Structural Modification of Natural Products

Incorporating 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid into natural products can lead to improved solubility and activity. This structural modification approach is particularly valuable in drug discovery, where the enhanced properties of natural products can lead to more effective therapeutic agents .

Development of Diagnostic Biomarkers

The compound’s unique chemical structure allows it to be used as a building block in the design of diagnostic biomarkers. These biomarkers can be tailored to bind selectively to specific proteins or cells, aiding in the detection and diagnosis of various diseases .

Pharmaceutical Research

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid: can be employed in pharmaceutical research to develop new drug formulations. Its amine group can be used to create salt forms of active pharmaceutical ingredients, potentially improving their stability and bioavailability .

Material Science

The compound’s aromatic structure and functional groups make it a candidate for the development of advanced materials. It could be used in the creation of polymers with specific properties, such as enhanced thermal stability or electrical conductivity .

Safety and Hazards

The compound is classified as having specific target organ toxicity - single exposure (respiratory tract irritation) category 3, skin corrosion/irritation category 2, and serious eye damage/eye irritation category 2 . It is advised to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Mechanism of Action

Mode of Action

The compound’s structure suggests it may interact with its targets through hydrogen bonding and aromatic interactions, given the presence of the amino and carboxylic acid groups and the aromatic rings .

Biochemical Pathways

The compound has been associated with antioxidant activity, suggesting it may interact with pathways related to oxidative stress .

Pharmacokinetics

The compound’s predicted properties, such as boiling point and density, suggest it may have reasonable bioavailability .

Result of Action

The compound has been associated with antioxidant activity, suggesting it may help neutralize harmful free radicals in the body .

properties

IUPAC Name |

3-amino-2-(3,5-dimethylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-9-6-10(2)8-11(7-9)17-14-12(15(18)19)4-3-5-13(14)16/h3-8,17H,16H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZDOYVKQBUTHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=C(C=CC=C2N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587531 | |

| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(3,5-dimethylphenylamino)benzoic acid | |

CAS RN |

893612-97-0 | |

| Record name | 3-Amino-2-(3,5-dimethylanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-(3,5-dimethylphenylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-3-[2-(pyridin-3-yl)pyrrolidin-1-yl]pyrazin-2-amine](/img/structure/B1286131.png)